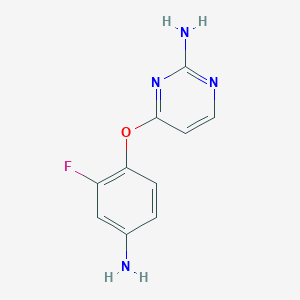

4-(4-Amino-2-fluorophenoxy)pyrimidin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(4-Amino-2-fluorophenoxy)pyrimidin-2-amine is a heterocyclic compound with the molecular formula C10H9FN4O and a molecular weight of 220.20 g/mol . This compound features a pyrimidine ring substituted with an amino group and a fluorophenoxy group, making it a valuable building block in various chemical syntheses.

Métodos De Preparación

The synthesis of 4-(4-Amino-2-fluorophenoxy)pyrimidin-2-amine typically involves the reaction of 4-amino-2-fluorophenol with 2-chloropyrimidine under basic conditions. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the amino group of 4-amino-2-fluorophenol attacks the electrophilic carbon of 2-chloropyrimidine, resulting in the formation of the desired product . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.

Análisis De Reacciones Químicas

4-(4-Amino-2-fluorophenoxy)pyrimidin-2-amine undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The nitro derivatives can be reduced back to the amino group using reducing agents such as sodium borohydride or catalytic hydrogenation.

Substitution: The fluorine atom can be substituted with other nucleophiles like thiols, amines, or alkoxides under appropriate conditions.

Aplicaciones Científicas De Investigación

4-(4-Amino-2-fluorophenoxy)pyrimidin-2-amine has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 4-(4-Amino-2-fluorophenoxy)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalytic activity. In the case of receptor modulation, the compound can either activate or inhibit receptor signaling pathways, leading to various biological effects .

Comparación Con Compuestos Similares

4-(4-Amino-2-fluorophenoxy)pyrimidin-2-amine can be compared with similar compounds such as:

4-Amino-2-(trifluoromethyl)pyridine: This compound has a trifluoromethyl group instead of a fluorophenoxy group, which can influence its reactivity and biological activity.

2-Amino-4-fluoropyridine: This compound lacks the phenoxy group, making it less complex and potentially less versatile in chemical syntheses.

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable intermediate in various chemical and pharmaceutical applications.

Actividad Biológica

4-(4-Amino-2-fluorophenoxy)pyrimidin-2-amine, with the CAS number 1956354-83-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H10FN3O. The presence of both an amino group and a fluorine atom on the phenoxy ring enhances its biological properties.

Research indicates that compounds similar to this compound often exhibit their biological effects through the inhibition of specific enzymes or receptors involved in various signaling pathways. For instance, studies have shown that derivatives of pyrimidine can inhibit kinases such as VEGFR-2, which plays a crucial role in angiogenesis and cancer progression .

Anticancer Activity

Several studies have explored the anticancer potential of pyrimidine derivatives. For example, oxazolo[5,4-d]pyrimidines have been shown to exhibit cytotoxic activity against various cancer cell lines, including A549 (lung carcinoma) and MCF7 (breast adenocarcinoma) cells. These compounds were found to activate caspase pathways and inhibit angiogenesis, suggesting that this compound may share similar properties .

Enzyme Inhibition

The compound's structural similarity to nucleic acid bases implies potential as an inhibitor for enzymes like adenosine kinase and various kinases involved in cancer cell proliferation . The fluorine substitution is believed to enhance binding affinity due to its electronegative nature.

In Vitro Studies

In vitro studies using MTT assays demonstrated that compounds with similar structures showed significant cytotoxicity against several cancer cell lines. For instance, a study reported that certain oxazolo[5,4-d]pyrimidines had half-maximal cytotoxic concentrations (CC50) lower than standard chemotherapy agents like cisplatin and 5-fluorouracil .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of such compounds. Although specific data for this compound is limited, related compounds have shown favorable pharmacokinetic properties that suggest good bioavailability and metabolic stability .

Propiedades

IUPAC Name |

4-(4-amino-2-fluorophenoxy)pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN4O/c11-7-5-6(12)1-2-8(7)16-9-3-4-14-10(13)15-9/h1-5H,12H2,(H2,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUYPRFFXQDWKLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)F)OC2=NC(=NC=C2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.